2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
The compound 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide features a 4-fluorophenyl group linked to an acetamide backbone, with the nitrogen atom substituted by a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-11-16(8-9-17(13)22-10-2-3-19(22)24)21-18(23)12-14-4-6-15(20)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYSLFYWBFJWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shares the 4-fluorophenyl-acetamide core but replaces the pyrrolidinone-containing phenyl group with a pyridine-thiazole moiety. This substitution likely alters solubility and target specificity; GSK1570606A is reported as a Mycobacterium tuberculosis inhibitor . Similarly, N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () replaces the pyrrolidinone-phenyl group with a benzothiazole, demonstrating the structural diversity of acetamide derivatives in medicinal chemistry.
Key Difference : The 2-oxopyrrolidin-1-yl group in the target compound may confer better CNS penetration compared to heterocyclic substituents (e.g., thiazole, pyridine) due to reduced polarity .
Analogues with Modified Pyrrolidinone Substituents
Compounds such as 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) () retain the pyrrolidinone group but differ in substituents. Synthesis yields for such analogues range from 38% to 50% via Ugi reactions .
Key Similarity : The 2-oxopyrrolidin-1-yl moiety is conserved across these compounds, suggesting its role in maintaining conformational stability and receptor interactions, as seen in molecular docking studies for GABAA and AMPA receptors .
Physicochemical and Spectroscopic Comparisons
Analysis :
- The target compound’s lack of heterocyclic substituents (e.g., thienopyrimidinone in ) may reduce molecular weight and improve solubility.
- IR spectra consistently show strong C=O stretches (~1670 cm<sup>−1</sup>), confirming the acetamide and pyrrolidinone carbonyl groups .
Q & A
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone-substituted aniline intermediate. Key steps include:
- Coupling Reactions : Use of coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) at 0–25°C for 12–24 hours to form the acetamide bond .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions involving fluorophenyl groups .
- Optimization : Adjust reaction time (monitored via TLC), temperature (60–80°C for cyclization steps), and solvent choice (e.g., THF for improved solubility) to achieve >85% yield .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetamide formation | EDCI, HOBt, DMF, 24h, 25°C | 78 | 95% |
| Cyclization | THF, 80°C, 6h | 85 | 97% |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm, doublets), pyrrolidinone (δ 2.3–2.7 ppm, multiplet for CH2 groups), and acetamide (δ 1.9–2.1 ppm, singlet for CH3) .
- IR Spectroscopy : Confirm carbonyl groups (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H stretch at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ (e.g., m/z 371.15 for C20H20FN2O2) with <2 ppm error .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, QSAR) effectively predict biological targets and mechanisms of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. Key parameters:
- Grid box centered on ATP-binding site (coordinates: x=15.2, y=10.5, z=20.3).
- Fluorophenyl group shows π-π stacking with Phe786 in EGFR (binding affinity ≤ −9.2 kcal/mol) .
- QSAR Models : Develop 2D/3D-QSAR using MOE or Schrödinger. Descriptors like logP, polar surface area, and H-bond acceptors correlate with antimicrobial activity (R² > 0.85) .
Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo models?
- Methodological Answer :
- Assay Validation : Replicate in vitro assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) .
- Pharmacokinetic Studies : Measure plasma protein binding (e.g., >90% binding in murine models) and metabolic stability (t1/2 > 2h in liver microsomes) to explain reduced in vivo efficacy .
- Model Relevance : Compare tumor xenograft models (e.g., HT-29 vs. HCT-116) for cancer studies; fluorophenyl derivatives show higher activity in p53-mutant lines .
Q. What strategies enable structure-activity relationship (SAR) analysis to optimize pharmacological properties?
- Methodological Answer :
- Core Modifications : Replace pyrrolidinone with piperidinone to enhance solubility (logP reduced from 3.2 to 2.8) without losing activity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to improve metabolic stability (t1/2 increased by 40%) .
Table 2 : SAR Trends for Anticancer Activity
| Derivative | Substituent | IC50 (μM) | logP |
|---|---|---|---|
| Parent Compound | None | 12.5 | 3.2 |
| CF3-substituted | -CF3 | 8.7 | 2.9 |
| Piperidinone analog | Piperidinone | 9.4 | 2.8 |
Data Contradiction Analysis
Q. How should discrepancies in enzyme inhibition assays (e.g., IC50 variability) be addressed?
- Methodological Answer :
- Assay Conditions : Control ATP concentration (1 mM for kinase assays) and pre-incubation time (30 min) to reduce variability .
- Compound Stability : Test degradation via HPLC after 24h in assay buffer; >10% degradation invalidates IC50 values .
- Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance across replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
